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Introduction

Xevinapant (formerly Debio 1143 and AT-406) is an orally available, small-molecule antagonist
of Inhibitor of Apoptosis Proteins (IAPs).[1][2] As a Smac mimetic, it targets cellular IAP1
(clAP1), clAP2, and X-linked IAP (XIAP), proteins often overexpressed in cancer cells, to
promote apoptosis and enhance the efficacy of chemo- and radiotherapy.[1][3][4] This technical
guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability
of Xevinapant, drawing from key preclinical and clinical studies.

Mechanism of Action: IAP Inhibition

Xevinapant mimics the endogenous mitochondrial protein Smac/DIABLO, which antagonizes
IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of clAP1, clAP2, and XIAP,
Xevinapant relieves their inhibition of caspases, thereby promoting programmed cell death.
The binding of Xevinapant to clAP1/2 induces their auto-ubiquitination and subsequent
proteasomal degradation, which not only promotes apoptosis but may also stimulate an anti-
tumor immune response.
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Figure 1: Xevinapant's Mechanism of Action.
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Pharmacokinetic Profile

The pharmacokinetic properties of Xevinapant have been characterized in both preclinical
species and human subjects.

Preclinical Pharmacokinetics

In preclinical studies involving rodents and non-rodents, Xevinapant demonstrated an oral
bioavailability ranging from 38% to 55%.

Clinical Pharmacokinetics

Clinical trials in patients with advanced cancers and healthy volunteers have provided detailed
insights into the pharmacokinetic profile of Xevinapant.

Following oral administration, Xevinapant is rapidly absorbed, with the time to reach maximum
plasma concentration (Tmax) typically occurring within 1 to 3 hours. A study in healthy
volunteers (Debio 1143-107) investigated the effect of food on two different formulations of a
single 200 mg oral dose. While a high-fat meal delayed the Tmax and decreased the Cmax by
39%, it did not significantly alter the total exposure (AUC). This suggests that Xevinapant can
be administered without regard to food. Furthermore, co-administration with the proton pump
inhibitor pantoprazole did not affect the pharmacokinetics of Xevinapant, indicating that its
absorption is not dependent on gastric pH.

A population PK model described the absorption of Xevinapant using a model with two
absorption phases.

A population pharmacokinetic analysis of Xevinapant (Debio 1143) and its major metabolite
(D-1143-M) was conducted on data from 94 cancer patients across three studies (D-1143-101,
D-1143-102, and D-1143-103). This analysis utilized a two-compartment model to describe the
distribution of Xevinapant. The estimated mean volume of distribution of the central
compartment (Vc) was 3.1 L, and the peripheral compartment (Vp) was 62 L.

Xevinapant is metabolized, with a major metabolite identified as D-1143-M. Both Xevinapant
and its major metabolite are substrates and inhibitors of P-glycoprotein (P-gp) and inhibitors of
CYP3A4. The pharmacokinetic model indicated non-linear kinetics, partly due to metabolism
inhibition loops between Xevinapant and its metabolite.
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The elimination of Xevinapant is characterized by a linear process. In a first-in-man study, the
mean half-life (T1/2) on day 1 was consistent across different doses, ranging from 5.2 to 7.1
hours. No drug accumulation was observed after 5 consecutive daily doses. The population
mean estimate for the clearance of Xevinapant (CL.D) was 7.0 L/h.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Xevinapant from
clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters in Patients with Advanced Cancer

Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng-h/mL) T1/2 (h)
5 13.7+£5.7 1.0 489+ 19.9 5.2
10 29.3+13.9 1.0 115+ 445 54
20 50.8+21.9 1.0 225+ 104 6.1
40 111 £50.8 15 556 + 288 7.1
80 240 £ 117 2.0 1310 + 564 6.5
180 545 + 211 2.0 3210 + 1230 6.8
360 1090 + 432 2.0 6940 £ 2760 6.2
600 1820 £ 721 2.0 11600 % 4600 6.5
900 2730 £ 1080 2.0 17400 = 6900 6.7

Data are presented as mean + standard deviation.

Table 2: Population Pharmacokinetic Model Parameters
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Interindividual Variability

Parameter Population Mean Estimate
(%)

) ) N 0.46 (occasion 1), 0.36
Relative Bioavailability (F1) ] 37
(occasion 2/trough)

Clearance (CL.D) 7.0L/h 21
Central Volume of Distribution
3.1L 80
(Ve)
Peripheral Volume of
o 62 L 28
Distribution (Vp)
Intercompartmental Clearance
4.1L/h
Q
First-order Absorption Rate
0.30 ht
(K12)
Zero-order Absorption Duration
0.43 h 169
(b1)
Metabolic Conversion Rate
0.34 ht 55

(K23)

Metabolite Clearance (CL.M) 0.38 L/h

Experimental Protocols
First-in-Man Study (D-1143-101)

o Study Design: An open-label, accelerated dose-titration, first-in-man study.
» Patient Population: Patients with advanced solid tumors.

e Dosing Regimen: Xevinapant was administered orally once daily on days 1-5 every 2 or 3
weeks. Doses ranged from 5 mg to 900 mg.

» Pharmacokinetic Sampling: Blood samples for PK analysis were collected on days 1 and 5 of
the first treatment cycle.
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Population Pharmacokinetic Analysis

o Data Source: Data from 94 cancer patients from three clinical trials: D-1143-101 (single
agent), D-1143-102 (with Cytarabine/Daunorubicin), and D-1143-103 (with
Carboplatin/Paclitaxel).

o Analytical Method: Plasma concentrations of Xevinapant and its major metabolite were
determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.

e Modeling Approach: A population pharmacokinetic model was developed using NONMEM
software to characterize the concentration-time profiles of Xevinapant and its metabolite.

Clinical Study Workflow

Patient Enroliment Orzlf?((ir\rl}lr?;s;)t;ar:ttlon Population PK Modeling
(Advanced Cancer) (QD, Days 1-5) (NONMEM)

Click to download full resolution via product page

Figure 2: Representative Experimental Workflow.

Conclusion

Xevinapant is an orally bioavailable IAP antagonist with a predictable pharmacokinetic profile.
It is rapidly absorbed, with exposure increasing proportionally with doses from 80 to 900 mg.
The pharmacokinetics are well-described by a two-compartment model with non-linear
metabolism. Food has a minor effect on its overall absorption, and there is no interaction with
proton pump inhibitors, allowing for convenient oral administration. The established
pharmacokinetic and pharmacodynamic relationship, particularly the degradation of clAP-1 in
peripheral blood mononuclear cells, supports the dosing regimens used in ongoing clinical
evaluations. This comprehensive understanding of Xevinapant's pharmacokinetics is crucial
for its continued development and optimization as a promising new agent in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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